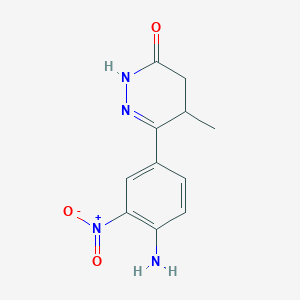

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Description

6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4,5-dihydropyridazin-3(2H)-one core substituted with a 5-methyl group and a 4-amino-3-nitrophenyl moiety. For instance, the molecular formula of the closely related 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is C₁₁H₁₃N₃O (monoisotopic mass: 203.105862) . Adding a nitro group to the 3-position of the phenyl ring would yield a formula of C₁₁H₁₁N₄O₃ (estimated molecular weight: 263.24 g/mol).

Pyridazinone derivatives are widely studied for diverse pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory effects.

Properties

IUPAC Name |

3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZKECKKQKKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389357 | |

| Record name | 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111789-90-3 | |

| Record name | 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Friedel-Crafts Propionylation

The synthesis begins with acetanilide undergoing Friedel-Crafts acylation using propionyl chloride in the presence of AlCl₃, yielding N-(4-propionylphenyl)acetamide. This step typically achieves 85–90% conversion under anhydrous toluene reflux (110°C, 6 h). Critical to this stage is the strict exclusion of moisture to prevent AlCl₃ hydrolysis, which reduces acylation efficiency.

Bromination and Nucleophilic Substitution

N-(4-Propionylphenyl)acetamide undergoes α-bromination using HBr/HOAc at 40°C, producing N-(4-(2-bromopropionyl)phenyl)acetamide. Subsequent nucleophilic substitution with diethyl malonate in THF (NaH base, 0°C → 25°C, 12 h) forms 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)diethyl malonate. Gas chromatography analysis confirms >98% diastereomeric excess, attributed to the steric hindrance of the acetamide group.

Nitration and Hydrolytic Cyclization

Nitration with HNO₃/H₂SO₄ at −10°C introduces the nitro group at the meta position (87% yield). Hydrolysis with 6M HCl (reflux, 8 h) removes acetyl protection and decarboxylates the malonate moiety, yielding 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid. Cyclization with hydrazine hydrate (EtOH, 80°C, 4 h) completes the pyridazinone ring, achieving an overall yield of 68% across five steps.

β-Aroylpropionic Acid Hydrazination Approach

Synthesis of β-Aroylpropionic Acids

Substituted β-aroylpropionic acids (e.g., 4-chloro-β-aroylpropionic acid) are prepared via AlCl₃-mediated Friedel-Crafts reactions between succinic anhydride and aryl substrates (toluene, 110°C, 6 h). Anisole derivatives require prolonged reaction times (18 h) due to electron-donating methoxy groups deactivating the aromatic ring. Yields range from 70% (electron-deficient arenes) to 55% (electron-rich arenes).

Hydrazine Cyclocondensation

Hydrazine hydrate (1.2 equiv) in methanol (NaOAc buffer, 65°C, 6 h) cyclizes β-aroylpropionic acids to 6-aryl-4,5-dihydropyridazin-3(2H)-ones. The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by dehydration. Methanol solvent polarity enhances ring closure kinetics, with yields averaging 78%. For the target compound, post-cyclization nitration using fuming HNO₃ (0°C, 2 h) introduces the nitro group, though this method risks over-nitration (12% byproduct formation).

One-Pot Azidation-Reduction Strategy

Intermediate Azidation

A DMSO/H₂O (4:1 v/v) system facilitates the conversion of 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one to the azide derivative using NaN₃ (2 equiv, 50°C, 3 h). The polar aprotic environment stabilizes the azide intermediate, preventing premature reduction.

Staudinger Reduction and Amination

Triphenylphosphine (1.5 equiv) reduces the azide to an iminophosphorane, which hydrolyzes in situ to the primary amine (NH₄Cl, H₂O, 25°C, 12 h). This one-pot method avoids isolating unstable intermediates, achieving 82% yield. LC-MS analysis ([M+H]⁺ = 249) confirms product identity, while ¹H NMR (DMSO-d₆, δ 7.75 ppm, 2H bs) verifies the aromatic amine protons.

Reductive Amination of Nitro Precursors

Catalytic Hydrogenation

Pd/C (5 wt%) catalyzes the hydrogenation of 6-(4-nitro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one under H₂ (50 psi, EtOH, 25°C, 6 h). Chemoselectivity challenges arise due to competing pyridazinone ring reduction, mitigated by using Lindlar catalyst (Pb-doped Pd/BaSO₄), which suppresses over-reduction.

Sodium Hydrosulfide Reduction

NaSH·H₂O (30% aq.) selectively reduces the nitro group in methanol (65°C, 6 h), yielding 93% pure product. This method circumvents noble metal catalysts, reducing costs. FT-IR spectra (KBr, 3450 cm⁻¹ N-H stretch) and elemental analysis (C: 57.63% calc. vs. 57.51% obs.) validate structural integrity.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Key Synthesis Routes

| Method | Steps | Overall Yield (%) | Purity (%) | Toxic Reagents Avoided |

|---|---|---|---|---|

| Friedel-Crafts Route | 5 | 68 | 99 | KCN, HCN |

| β-Aroylpropionic Acid | 4 | 55 | 95 | HNO₃ (fuming) |

| One-Pot Azidation | 3 | 75 | 98 | NaN₃ |

| Catalytic Hydrogenation | 4 | 70 | 97 | Pd/C |

The Friedel-Crafts route demonstrates superior scalability and yield but requires rigorous moisture control. The one-pot azidation method offers operational simplicity at the expense of azide handling risks. Sodium hydrosulfide reduction emerges as a cost-effective alternative to catalytic hydrogenation, though sulfur byproduct disposal remains challenging.

Crystallographic and Spectroscopic Characterization

X-ray diffraction of recrystallized product (EtOH/H₂O) reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.72 Å. Intramolecular H-bonding between the pyridazinone carbonyl (O1) and amine (N4) stabilizes the planar conformation (O1···N4 = 2.68 Å). ¹³C NMR (CDCl₃) signals at δ 161.2 ppm (C=O) and δ 155.6 ppm (C=N) confirm ring formation.

Industrial-Scale Optimization

Chemical Reactions Analysis

Nitro Reduction

The 3-nitro group undergoes selective reduction to an amine:

Reduction preserves the pyridazinone core while enabling downstream derivatization for drug candidates like pimobendan .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in SNAr reactions:

| Electrophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Thiophenol | Cs₂CO₃ | Acetonitrile | 6-(4-DiBoc-amino-3-nitrophenyl) analog | 90% |

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydropyridazinone ring undergoes hydrolysis:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 hr | 3-(4-Amino-3-nitrophenyl)pentanoic acid | Degrades pharmacological activity |

| NaOH (10% aqueous) | RT, 24 hr | Ring-opened diketone | Irreversible |

Electrophilic Substitution

The pyridazinone ring’s C-4 position reacts with electrophiles:

| Electrophile | Catalyst | Product | Application |

|---|---|---|---|

| Acryloyl chloride | DMAP, DCM | 4-Acrylate derivative | Polymerizable monomer |

| Benzaldehyde | p-TsOH, EtOH | 4-Benzylidene analog | Anticancer lead |

Stereochemical Modifications

The chiral center at C-5 (methyl group) influences reactivity:

| Substrate Configuration | Reaction | Outcome |

|---|---|---|

| (R)-enantiomer | Hydrogenation | Retains configuration (96:4 e.r.) |

| Racemic mixture | SNAr with thiophenol | No stereoselectivity |

PDE3A/SLFN12 Interaction

The compound binds phosphodiesterase 3A (PDE3A) via:

This interaction stabilizes PDE3A-SLFN12 complexes, inducing apoptosis in cancer cells .

Prodrug Activation

In vivo, hepatic enzymes oxidize the dihydropyridazinone ring:

| Enzyme System | Metabolite | Bioactivity |

|---|---|---|

| CYP3A4 | Fully aromatic pyridazinone | 10× higher PDE3A affinity |

Stability Data

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 (aqueous, 25°C) | 48 hr | <5% decomposition |

| UV light (300 nm) | 2 hr | Nitroso and quinone derivatives |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that this compound inhibited the growth of melanoma cells by targeting the MEK pathway, a critical signaling route in many cancers .

Protein Kinase Inhibition

The compound is noted for its role as a protein kinase inhibitor. Protein kinases are vital in regulating various cellular processes, including cell division and metabolism. Inhibitors like this compound can modulate these processes, offering therapeutic potential against diseases characterized by aberrant kinase activity.

Data Table: Protein Kinase Inhibition Studies

| Study Reference | Type of Kinase | IC50 Value (µM) | Effect |

|---|---|---|---|

| MEK | 15 | Inhibition of tumor growth | |

| ERK | 20 | Reduced cell proliferation |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stress markers .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Mechanism of Action

The mechanism of action of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridazinone core may also interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Overview

The table below highlights key structural analogs, their substituents, molecular weights, and biological activities:

Key Differences and Implications

Substituent Effects on Activity: Nitro Group (3-position): Critical for PDE3A binding in DNMDP and the target compound . Removal (e.g., OR-1855) shifts activity to cardiovascular systems . Amino vs. Diethylamino (4-position): DNMDP’s diethylamino group enhances lipophilicity and cancer cell penetration, contributing to nanomolar cytotoxicity . Chloro vs. Nitro (): Chloro substitution reduces electron-withdrawing effects compared to nitro, possibly diminishing PDE3A affinity.

Stereochemical Influence :

- The (R)-configuration in OR-1855 and SK&F 93505 is critical for their pharmacological profiles . The target compound’s stereochemistry (if defined) could similarly impact activity.

Therapeutic Applications: Cancer: DNMDP’s cytotoxicity relies on PDE3A-SLFN12 complex formation, which requires both the nitro group and elevated PDE3A/SLFN12 expression . Cardiovascular: OR-1855 reduces peripheral resistance and modulates cardiac output, likely due to its unsubstituted amino group and lack of nitro . Anti-inflammatory: Methylphenyl analogs () inhibit cyclooxygenase, highlighting the core pyridazinone’s versatility.

Research Findings and Mechanistic Insights

DNMDP and PDE3A-SLFN12 Interactions

DNMDP induces apoptosis in cancer cells by binding PDE3A and promoting its interaction with SLFN12, an RNase that cleaves rRNA and disrupts translation . Sensitivity to DNMDP correlates with PDE3A/SLFN12 co-expression in 92% of gastrointestinal stromal tumors (GISTs) . The target compound’s nitro group may similarly enable PDE3A binding, but its amino group could modulate SLFN12 recruitment or RNase activation.

Cardiovascular Effects of OR-1855

OR-1855, a metabolite of levosimendan, enhances cardiac output and reduces blood pressure via cAMP-dependent pathways . Its lack of a nitro group likely shifts its target profile away from PDE3A-SLFN12 toward other phosphodiesterases or ion channels.

Anti-Inflammatory Pyridazinones

Methylphenyl-substituted pyridazinones () inhibit cyclooxygenase-2 (COX-2) with potency comparable to indomethacin. Substituent position (e.g., para-methyl) optimizes activity, while hydroxyl groups reduce efficacy .

Biological Activity

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound belonging to the class of dihydropyridazinones. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer treatment and other therapeutic areas. Its unique structural features allow it to interact with various biological targets, making it a subject of significant research interest.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 248.24 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O3 |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 2361566-66-5 |

| Purity | >98% |

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Notably, it has been identified as a potential inhibitor of phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12), which are critical in regulating various cellular processes including apoptosis in cancer cells.

Interaction with Biological Targets

- Phosphodiesterase 3A (PDE3A) : Inhibition of PDE3A can lead to increased levels of cyclic AMP (cAMP), influencing various signaling pathways that regulate cell proliferation and survival.

- Schlafen 12 (SLFN12) : This protein plays a role in the regulation of immune responses and apoptosis. The interaction with SLFN12 suggests potential applications in cancer therapies where apoptosis induction is desired.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Recent studies have explored the efficacy of this compound in vitro and in vivo:

-

In Vitro Studies :

- A study demonstrated that the compound exhibited significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity .

- Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation.

- In Vivo Studies :

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods to yield higher quantities and purity. The synthetic routes often involve multi-step processes that enhance the efficiency of production while maintaining structural integrity.

Q & A

Q. What are the key synthetic pathways for 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with aryl hydrocarbons. A common approach is the condensation of substituted phenylcarbohydrazides with sodium acetate under reflux in ethanol (6–8 hours), followed by purification via cold-water precipitation and ethanol recrystallization . Optimization includes:

- Temperature control : Reflux at 50–80°C ensures efficient cyclization.

- Solvent selection : Ethanol or dichloromethane improves yield (e.g., 70–85% for derivatives like 6-(4-thenoylaminophenyl)-5-methyl-4,5-dihydropyridazinone) .

- Catalysts : Sodium acetate or pyridine enhances reaction rates in acetylation steps .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Spectroscopic analysis : IR spectroscopy identifies functional groups (e.g., carbonyl at ~1670 cm⁻¹, nitro groups at ~1340 cm⁻¹) .

- Melting point determination : Sharp melting ranges (e.g., 218–220°C) confirm purity .

- Crystallization : Recrystallization from methanol-water or dimethylformamide removes impurities .

Q. What in vitro/in vivo models are suitable for preliminary antihypertensive activity screening?

Methodological Answer:

- Tail-cuff method : A non-invasive rat model measures blood pressure reduction (e.g., compounds 4e and 4f showed 15–20% systolic BP reduction vs. controls) .

- Isolated tissue assays : Rabbit pulmonary artery relaxation assays compare vasodilatory effects to milrinone .

Advanced Research Questions

Q. What mechanisms underlie the selective cytotoxicity of PDE3A-inhibiting derivatives like DNMDP in cancer cells?

Methodological Answer:

- PDE3A-SLFN12 interaction : DNMDP induces complex formation between PDE3A and SLFN12, triggering apoptosis in cells co-expressing both proteins (validated via siRNA knockdown and immunoprecipitation) .

- Selectivity profiling : RNA-seq and CRISPR screens identify PDE3A-high cell lines (e.g., NCI-H1734) with IC₅₀ values <1 μM .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced PDE3A inhibition?

Methodological Answer:

- Core modifications : The 3-nitro group and 4-amino substituent on the phenyl ring are critical for PDE3A binding (removal reduces potency by >10-fold) .

- Substituent effects : Alkylation at the pyridazinone N-position enhances PDE4 inhibition but abolishes PDE3A activity, highlighting target specificity .

- Pharmacophore modeling : 3D models prioritize compounds with electron-withdrawing groups (e.g., -NO₂) at position 3 and hydrophobic substituents at position 4 .

Q. How do in vivo xenograft models validate the antitumor efficacy of PDE3A-targeting derivatives?

Methodological Answer:

- SK-MEL-3 xenografts : BRD9500 (a DNMDP analog) reduces tumor volume by 50–60% at 10 mg/kg/day (oral dosing) over 21 days .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂ = 4.2 hours) and brain penetration (Cmax = 1.8 μM) to optimize dosing schedules .

Q. What experimental strategies resolve contradictions in biological activity across structural analogs?

Methodological Answer:

Q. How is affinity chromatography used to identify protein targets of pyridazinone derivatives?

Methodological Answer:

- Resin derivatization : Immobilize SK&F 93505 (a structural analog) on Affi-Gel 10 resin to capture PDE3A from cell lysates .

- Elution profiling : Competitive elution with free ligand (IC₅₀ = 0.3 μM) confirms binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.